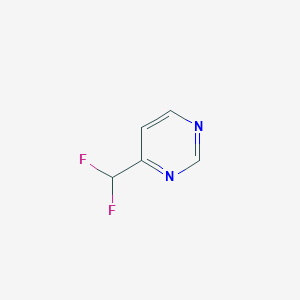![molecular formula C9H11BrN2O B13304085 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine typically involves the reaction of 3-bromopyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where 3-bromopyridine reacts with azetidin-3-ylmethanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of azetidin-3-yloxy-substituted pyridines.
Oxidation: Formation of N-oxides of azetidine.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine involves its interaction with specific molecular targets. The azetidine moiety can form hydrogen bonds with active sites of enzymes, while the bromopyridine ring can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Similar structure with a thiazole ring instead of pyridine.
Methyl 2-(azetidin-3-yloxy)acetate hydrochloride: Contains an azetidine moiety linked to an acetate group.
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is unique due to the presence of both a bromopyridine ring and an azetidine moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-3-bromopyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-12-9(8)6-13-7-4-11-5-7/h1-3,7,11H,4-6H2 |
InChI Key |
AFAYMOMNCYDLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


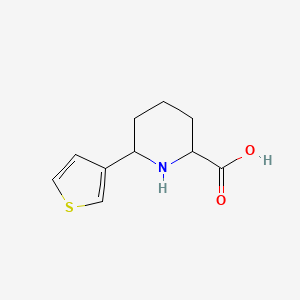
![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
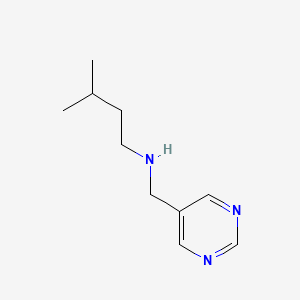

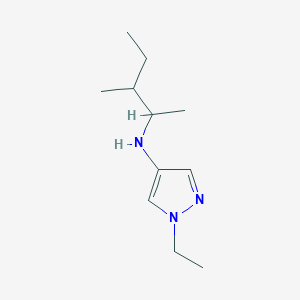

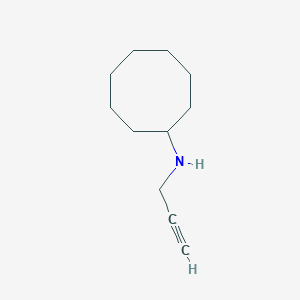
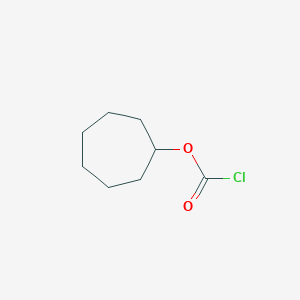

![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)
